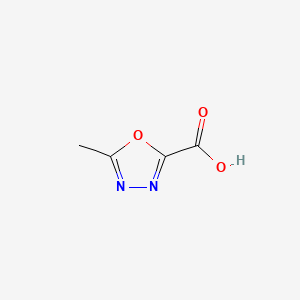

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid

Descripción

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound featuring a five-membered oxadiazole ring with a methyl group at position 5 and a carboxylic acid moiety at position 2. Its potassium salt (CAS: 888504-28-7) is a critical intermediate in synthesizing HIV integrase inhibitors, such as Raltegravir, due to its structural stability and solubility in water .

Propiedades

IUPAC Name |

5-methyl-1,3,4-oxadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-2-5-6-3(9-2)4(7)8/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXQPPXGTQABCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600213 | |

| Record name | 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518048-06-1 | |

| Record name | 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518048-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of Acylhydrazides Using Dehydrating Agents

A classical approach involves preparing the corresponding acylhydrazide, followed by cyclization using dehydrating agents such as phosphoryl chloride (POCl₃), concentrated sulfuric acid, phosphonium salts, or Burgess-type reagents. This method is widely reported for 1,3,4-oxadiazole derivatives and is applicable to 5-methyl substituted analogs.

-

- Synthesize the hydrazide by reacting the corresponding ester or acid chloride with hydrazine hydrate.

- Treat the hydrazide with POCl₃ or similar dehydrating agent under reflux conditions.

- The dehydration induces ring closure to form the oxadiazole ring.

-

- High yields.

- Well-established protocols.

-

- Use of corrosive and toxic reagents.

- Requires careful temperature control.

This method was exemplified in the synthesis of related 5-methyl-1,3,4-oxadiazole derivatives, confirming the disappearance of NH protons by NMR and IR, indicating successful ring formation.

Three-Step Industrial Synthesis via Monoalkyl Oxalate Hydrazide Intermediate

A patented industrial method involves a three-step process starting from dialkyl oxalate and hydrazine hydrate:

| Step | Reaction Description | Key Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | Ammonolysis of dialkyl oxalate with hydrazine hydrate | Dialkyl oxalate, hydrazine hydrate | Mild heating | Monoalkyl oxalate hydrazide |

| 2 | Acylation of monoalkyl oxalate hydrazide with fatty acid anhydride | Fatty acid anhydride | Controlled temperature | 2-Acylhydrazide monoalkyl oxalate |

| 3 | Dehydration ring closure (cyclization) | Dehydrating agent or heating | 60-65°C, 1 hour | 5-alkyl-1,3,4-oxadiazole-2-carboxylic acid alkyl ester |

This method avoids highly toxic and corrosive reagents, uses inexpensive raw materials and solvents, and is suitable for industrial scale-up with high yield and operational safety.

One-Pot Synthesis and Functionalization Strategy

Recent advances include one-pot synthesis methods that combine cyclization and functionalization steps to streamline production:

-

- Use of carboxylic acids, hydroxylamine derivatives, triphenylphosphine, lithium tert-butoxide, and copper(II) acetate in anhydrous solvents.

- Reaction performed at mild temperatures (around 40°C) for extended times (e.g., 18 hours).

- Purification by chromatography yields pure 2,5-disubstituted 1,3,4-oxadiazoles.

-

- Simplifies synthesis by reducing isolation steps.

- Allows direct access to functionalized oxadiazoles.

| Reagent | Amount (equiv) | Role |

|---|---|---|

| O-benzoyl hydroxylamine | 1.0 | Nitrogen source |

| Triphenylphosphine | 1.5 | Reducing agent |

| Lithium tert-butoxide | 2.4 | Base |

| Copper(II) acetate | 0.75 | Catalyst |

| 1,4-Dioxane | Solvent | Medium |

This approach is promising for synthesizing substituted oxadiazoles but may require optimization for 5-methyl-1,3,4-oxadiazole-2-carboxylic acid specifically.

Cyclization via Acylhydrazinoacetate Derivatives

Another method involves cyclization of ethyl hydrazinoacetate with acetic anhydride, followed by further cyclization steps:

-

- React ethyl hydrazinoacetate with acetic anhydride to form an intermediate.

- Cyclize with carbon disulfide and oxidize to form the oxadiazole ring.

-

- Continuous flow reactors improve scalability.

- Precise temperature and catalyst control enhance yield and purity.

This method is more common for ester derivatives but can be adapted for the acid form by subsequent hydrolysis.

| Method | Key Steps | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization with POCl₃ or dehydrating agents | Hydrazide formation → cyclodehydration | POCl₃, hydrazine hydrate | Reflux, controlled temp | High yield, well-known | Toxic reagents, harsh conditions |

| Industrial 3-step via oxalate hydrazide | Ammonolysis → acylation → cyclization | Dialkyl oxalate, hydrazine hydrate, fatty acid anhydride | Mild heating, 60-65°C | Safe, scalable, high yield | Requires multiple steps |

| One-pot synthesis | Combined cyclization and functionalization | Hydroxylamine derivatives, triphenylphosphine, base, catalyst | 40°C, 18 h | Streamlined, functionalized products | Needs optimization for specific acid |

| Cyclization from hydrazinoacetate | Acylation → cyclization → oxidation | Ethyl hydrazinoacetate, acetic anhydride, CS2 | Controlled temp, flow reactors | Industrial scalability | More steps, ester intermediate |

- The industrial method described in patent CN104974106A emphasizes safety and cost-effectiveness by avoiding highly toxic reagents and using inexpensive raw materials, making it suitable for large-scale production.

- Spectroscopic analyses (NMR, IR) confirm the successful formation of the oxadiazole ring by disappearance of hydrazide NH signals and appearance of characteristic oxadiazole signals.

- One-pot methods offer synthetic efficiency but require careful reagent and condition selection to achieve high purity and yield.

- The choice of method depends on the desired scale, purity, and downstream applications of the compound.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various esters or amides .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in the development of drugs targeting multiple diseases.

Case Study: Raltegravir Synthesis

Raltegravir, an antiretroviral medication used to treat HIV, can be synthesized using this compound as a key intermediate. The synthesis involves condensing this compound with other reagents in the presence of oxalyl chloride and triethylamine to yield the desired product . This highlights its importance in drug development processes.

Agricultural Applications

The compound is also utilized in the formulation of agrochemicals such as herbicides and fungicides. Its ability to enhance crop protection while minimizing environmental impact makes it valuable in sustainable agriculture.

Table 1: Agricultural Applications of this compound

| Application Type | Description |

|---|---|

| Herbicides | Development of selective herbicides for weed control |

| Fungicides | Formulation of fungicides to protect crops from fungal diseases |

Material Science

In material science, this compound is explored for its properties in creating advanced materials. Its derivatives are being investigated for applications in polymers and coatings that require specific chemical resistance.

Research Insight

Studies have indicated that materials incorporating this compound exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications .

Analytical Chemistry

The compound is employed as a reagent in analytical chemistry methods. It aids in the detection and quantification of other chemical substances through various analytical techniques.

Example Application

In chromatographic methods, derivatives of this compound can serve as standards or markers for identifying specific compounds within complex mixtures .

Biotechnology

In biotechnology, research is focused on the potential use of this compound in developing biosensors. These biosensors can provide real-time monitoring of biological processes, offering significant advantages in medical diagnostics and environmental monitoring.

Table 2: Biotechnology Applications

| Application Type | Description |

|---|---|

| Biosensors | Development of sensors for monitoring biological processes |

Mecanismo De Acción

The mechanism of action of 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The oxadiazole ring can interact with enzymes and receptors, modulating their activity .

Comparación Con Compuestos Similares

Key Properties:

- Molecular Formula : C₄H₃N₂O₃ (acid); C₄H₃KN₂O₃ (potassium salt) .

- Molecular Weight : 166.18 g/mol (potassium salt) .

- Appearance : Off-white to yellow crystalline powder .

- Solubility : Potassium salt is water-soluble, enhancing its utility in pharmaceutical formulations .

The compound is commercially available with ≥98% purity (e.g., from TCI America and Aladdin Biochemical Technology) , reflecting its industrial relevance.

Structural Analogs with Substituent Variations

a) 5-Benzyl-1,3,4-oxadiazole-2-thiol

- Structure : Replaces the methyl group with a benzyl substituent and substitutes the carboxylic acid with a thiol (-SH) group.

- Synthesis : Synthesized via KOH-mediated cyclization of benzamide hydrazine with carbon disulfide, achieving 87% yield .

- Applications : Primarily explored in organic synthesis due to the thiol group's reactivity .

b) 5-Amino-1,3,4-oxadiazole-2-carboxylic Acid

- Structure: Substitutes the methyl group with an amino (-NH₂) group.

- Availability : Listed as a research chemical with 95% purity .

c) Ethyl 5-Methyl-1,3,4-oxadiazole-2-carboxylate

- Structure : Replaces the carboxylic acid with an ethyl ester (-COOEt).

- Impact : Increased lipophilicity, making it more suitable for lipid-based drug formulations .

Heteroatom-Substituted Analogs

a) 5-Methyl-1,3,4-thiadiazol-2-amine

- Structure : Replaces the oxygen atom in the oxadiazole ring with sulfur, forming a thiadiazole core.

- Synthesis : Prepared from thiosemicarbazide and acetic acid .

- Bioactivity : Exhibits antimicrobial activity against E. coli and Candida albicans, unlike the parent oxadiazole .

b) 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine

- Structure : Incorporates a 4-methylphenyl substituent at position 3.

- Crystallography : Forms a 3D network via N–H⋯N hydrogen bonds, influencing solid-state stability .

Physicochemical and Commercial Comparison

Actividad Biológica

5-Methyl-1,3,4-oxadiazole-2-carboxylic acid (5-MOC) is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with 5-MOC, including its antibacterial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-MOC is CHNO, and its structure features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the carboxylic acid group enhances its solubility and potential interactions with biological targets.

Antibacterial Activity

The antibacterial properties of 5-MOC have been explored in various studies. A notable investigation involved synthesizing derivatives of 5-MOC and evaluating their efficacy against both Gram-positive and Gram-negative bacteria.

Study Findings

In one study, derivatives of 5-MOC were tested against common bacterial strains such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Bacillus cereus. The minimum inhibitory concentration (MIC) was determined using the broth dilution method. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-MOC | Staphylococcus aureus | 150 |

| 5-MOC | Escherichia coli | 100 |

| 5-MOC | Klebsiella pneumoniae | 50 |

| 5-MOC | Bacillus cereus | 200 |

These findings suggest that modifications to the oxadiazole structure can enhance antibacterial potency, making it a promising candidate for further development in antimicrobial therapies .

Anticancer Activity

In addition to its antibacterial properties, 5-MOC has shown potential anticancer activity. Research has indicated that oxadiazole derivatives can induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of various oxadiazole derivatives, including 5-MOC, against several cancer cell lines such as MCF-7 (breast cancer), HUH7 (liver cancer), and U-937 (leukemia). The results demonstrated that:

- MCF-7 Cell Line : IC values ranged from 10 µM to 15 µM for different derivatives.

- HUH7 Cell Line : Some compounds exhibited IC values lower than that of standard chemotherapeutics like Doxorubicin.

- U-937 Cell Line : Significant apoptosis was observed in treated cells, indicating the potential mechanism through which these compounds exert their effects.

| Cell Line | Compound | IC (µM) |

|---|---|---|

| MCF-7 | 5-MOC | 12 |

| HUH7 | 5-MOC | 8 |

| U-937 | 5-MOC | 10 |

The ability of these compounds to induce apoptosis suggests they may target critical pathways involved in cancer cell survival .

The biological activity of oxadiazoles like 5-MOC is attributed to their ability to interact with specific biological targets. Studies have shown that:

Q & A

Q. What are the standard synthetic routes for 5-methyl-1,3,4-oxadiazole-2-carboxylic acid?

The compound is typically synthesized via cyclization reactions. A common method involves refluxing thiosemicarbazide derivatives with carboxylic acids or esters in acidic conditions (e.g., acetic acid and HCl). For example, analogous oxadiazole derivatives are prepared by reacting 3-formyl-indole-2-carboxylic acid with aminothiazolones under reflux, followed by crystallization and purification . Characterization typically employs , IR, and mass spectrometry to confirm structure and purity .

Q. How is this compound characterized analytically?

Key techniques include:

Q. What are the recommended storage conditions for this compound?

The free acid and its salts (e.g., potassium salt) should be stored in airtight containers at 2–8°C, protected from light and moisture, based on stability studies of similar heterocyclic carboxylic acids .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., 1H-NMR^1\text{H-NMR}1H-NMR signal splitting) be resolved for this compound?

Signal overlaps may arise from tautomerism or impurities. Advanced methods include:

Q. What strategies improve regioselectivity in synthesizing substituted oxadiazole derivatives?

Substituent position (e.g., 5-methyl vs. 4-methyl) is controlled by:

Q. How does the potassium salt form enhance bioavailability in pharmaceutical applications?

The potassium salt (CAS 888504-28-7) improves solubility and stability compared to the free acid. This is critical in APIs like Raltegravir, where salt formation optimizes pharmacokinetics. Methods for salt preparation include neutralization with KOH in ethanol/water mixtures, followed by lyophilization .

Q. What computational methods predict the biological activity of oxadiazole derivatives?

- Docking studies : To assess binding to target enzymes (e.g., HIV integrase for Raltegravir analogs).

- QSAR models : Correlate substituent effects (e.g., methyl groups) with antimicrobial or antiviral activity .

Q. How can stability under accelerated degradation conditions (e.g., heat, pH) be evaluated?

- Forced degradation studies : Expose the compound to 40–80°C, UV light, or pH 1–13.

- HPLC-MS monitoring : Track decomposition products (e.g., decarboxylation or ring-opening).

- Kinetic modeling : Calculate degradation rates and shelf-life predictions .

Methodological Tables

Q. Table 1. Key Synthetic Methods Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization of hydrazide | Acetic acid, HCl, reflux, 5 h | 65–75 | >95% | |

| Salt neutralization | KOH, ethanol/water, 25°C | 85–90 | >99% |

Q. Table 2. Spectral Data for Common Derivatives

| Compound | (δ, ppm) | IR (cm) | MS ([M+H]) |

|---|---|---|---|

| Free acid | 2.45 (s, 3H, CH), 13.1 (s, 1H, COOH) | 1710 (C=O), 1610 (C=N) | 157.03 |

| Potassium salt | 2.42 (s, 3H, CH) | 1685 (COO) | 195.08 (M+K) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.